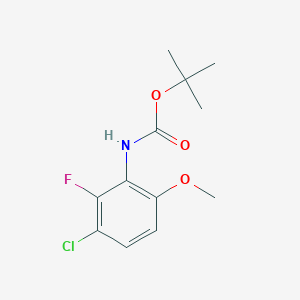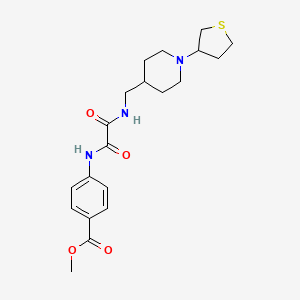![molecular formula C22H23N3OS2 B2409879 2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}-N-[4-(methylsulfanyl)benzyl]acetamide CAS No. 1019153-79-7](/img/structure/B2409879.png)
2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}-N-[4-(methylsulfanyl)benzyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Molecular Structure and Crystallography
Research into compounds closely related to 2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}-N-[4-(methylsulfanyl)benzyl]acetamide often involves detailed analysis of their crystal structures to understand their conformation and intermolecular interactions. For example, studies have focused on the crystal structures of related pyrimidin-2-ylsulfanyl acetamides, demonstrating their folded conformations and intramolecular hydrogen bonding that stabilize these conformations (Subasri et al., 2016); (Subasri et al., 2017).
Biological Activity and Medicinal Chemistry
Compounds with structural similarities to the target molecule have been synthesized and evaluated for their potential biological activities, such as inhibitory effects on key enzymes or as agents with antitumor, antibacterial, or antiviral properties. For instance, derivatives have been explored for their role as inhibitors of thymidylate synthase and dihydrofolate reductase, enzymes crucial in the folate pathway, showing significant inhibitory activities which could be leveraged in designing anticancer and antimicrobial drugs (Gangjee et al., 2008).
Drug Design and Synthesis
The synthesis of analogues and the study of their chemical properties provide insights into the design of novel therapeutic agents. Investigations into the crystal structures and synthesis routes of related compounds help in understanding the chemical and biological properties that could be optimized for drug development. Research has also been directed toward synthesizing novel thiopyrimidine-glucuronide compounds with promising biological activities, illustrating the versatility of pyrimidin-2-ylsulfanyl acetamides in drug design and synthesis (Wanare, 2022).
Mechanism of Action
Target of Action
Similar compounds have been known to target tyrosine-protein kinase syk .
Mode of Action
It’s worth noting that similar compounds have been found to interact with their targets via hydrogen bonds .
Biochemical Pathways
Pharmacokinetics
Similar compounds have been found to have a significant impact on bioavailability .
Result of Action
Similar compounds have been found to activate the innate immune system.
properties
IUPAC Name |
2-[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl-N-[(4-methylsulfanylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3OS2/c1-15-4-7-18(12-16(15)2)20-10-11-23-22(25-20)28-14-21(26)24-13-17-5-8-19(27-3)9-6-17/h4-12H,13-14H2,1-3H3,(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHETVRRXFCYVBK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC(=NC=C2)SCC(=O)NCC3=CC=C(C=C3)SC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1'-(2-Methyl-3-nitrobenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2409797.png)
![1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-N,N-dimethyl-1H-1,2,3,4-tetraazol-5-amine](/img/structure/B2409799.png)
![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2409800.png)
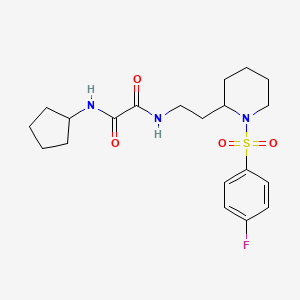
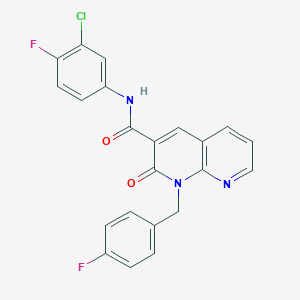
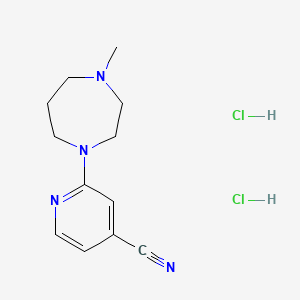
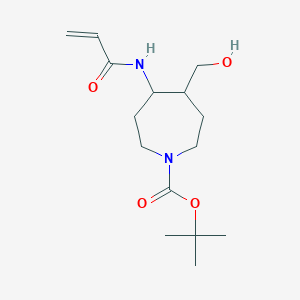
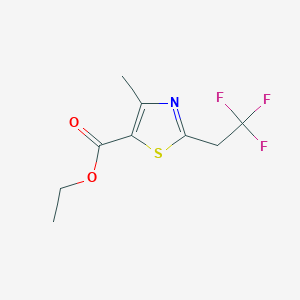
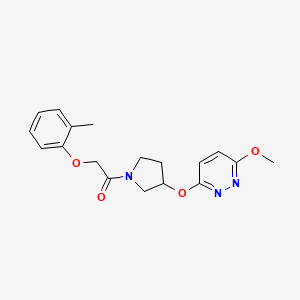
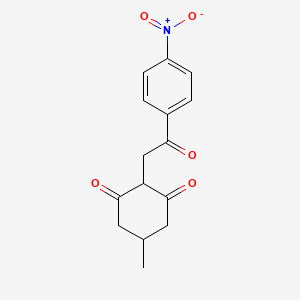

![1-(4,7-Dimethylbenzo[d]thiazol-2-yl)azetidin-3-yl 2,6-difluorobenzoate](/img/structure/B2409817.png)
